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Compound of Interest

Compound Name: FAPI-46

cat. No.: B8146395

An In-depth Technical Guide on the Discovery and Development of FAPi-46

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology.[1][2]
As a cell surface glycoprotein, it is overexpressed on cancer-associated fibroblasts (CAFs) in
the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.
[1][2][3] This differential expression makes FAP an attractive target for both diagnostic imaging
and targeted radionuclide therapy, a concept known as theranostics. The FAP-specific inhibitor
(FAPI) family of molecules, originally developed at the University of Heidelberg in Germany,
represents a significant advancement in this field. Among these, FAPi-46 has become one of
the most extensively studied compounds, demonstrating significant potential for clinical
applications.

This technical guide provides a comprehensive overview of the discovery, preclinical
evaluation, and clinical development of FAPi-46, tailored for researchers, scientists, and
professionals in drug development.

Discovery and Optimization

The development of FAPi-46 was part of a broader effort to create quinoline-based FAP
inhibitors with optimal properties for in vivo applications. Researchers at the University of
Heidelberg synthesized and screened numerous derivatives, leading to the identification of
FAPI-04 as a promising initial candidate. Subsequent structural modifications were aimed at
improving tumor uptake and retention while minimizing background signal.
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FAPi-46 was developed through these optimization efforts. A key modification from its
predecessor, FAPI-04, was the substitution of an oxygen atom with a nitrogen methyl group.
This change, while slightly lowering the in vitro binding affinity compared to FAPI-04, resulted in
significantly improved pharmacokinetics in vivo, including lower uptake in healthy organs and
an increased tumor-to-background ratio. This superior in vivo performance established FAPi-46
as a more suitable candidate for theranostic applications.

The structure of FAPi-46 incorporates three key components:
e Aquinoline-based scaffold that binds with high affinity to the active site of FAP.
o Alinker region that can be modified to alter pharmacokinetic properties.

o Achelator, typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which
stably complexes with various radiometals for imaging (e.g., Gallium-68) or therapy (e.qg.,
Lutetium-177, Yttrium-90).
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Caption: FAPi-46 Discovery and Development Workflow.
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Preclinical Evaluation

Extensive preclinical studies were conducted to characterize the binding properties,
pharmacokinetics, and in vivo performance of FAPi-46 and its derivatives.

In Vitro Studies

In vitro experiments confirmed the high affinity and specificity of FAPi-46 for its target.
Competition binding assays are commonly used to determine the half-maximal inhibitory
concentration (IC50), a measure of binding affinity.

Table 1: In Vitro Binding Affinity (IC50) of FAPi-46 and Derivatives

Compound IC50 (nM) Cell Line Notes

Data for the base

FAPI-46 (Monomer) 0.44 +0.09 HT-1080-FAP
monometr.

Indium-complexed
[natin]in-FAPI-46 1.0+0.2 U87MG FAPI-46 used for
competition assay.

Dimerization had
FAPI Dimer 0.38 £0.09 HT-1080-FAP minimal effect on
binding affinity.

Tetramerization also
FAPI Tetramer 0.68 £0.10 HT-1080-FAP showed minimal effect
on affinity.

| FAPI-46-1bu | 39.4 + 16.1 pM | HEK-293.hFAP | Conjugation of ibuprofen significantly
enhanced inhibitory activity. |

Studies also demonstrated that radiolabeled FAPi-46 exhibits specific binding to FAP-
expressing cells, which can be blocked by an excess of unlabeled compound. Furthermore,
derivatives like dimers and tetramers were synthesized to improve tumor retention, and these
multimers showed binding affinities comparable to the monomer.
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In Vivo Animal Studies

Biodistribution studies in tumor-bearing mice were critical in demonstrating the superiority of
FAPI-46 over earlier compounds. When labeled with Gallium-68, FAPi-46 showed high and
specific accumulation in FAP-positive tumors with rapid clearance from the blood and most

non-target organs, leading to excellent tumor-to-background ratios.

Table 2: Selected Preclinical Biodistribution Data of Radiolabeled FAPi-46 (%ID/q)

. 1h post- 4h post- 24h post- Animal
Radiotracer Organ o o o
injection injection injection Model
HT-1080-
[64Cu]Cu-
Tumor 11.23 +0.98 9.87 +0.99 2.29+0.16 FAP
FAPI-46
Xenograft
Blood 0.65 + 0.07 0.19 £ 0.02 0.02 £ 0.00
Liver 0.94 + 0.07 0.46 £ 0.04 0.11 £ 0.01
Kidney 2.01 +£0.33 0.81+0.08 0.18 £ 0.02
[177Lu]Lu- PANC-1
Tumor ~0.3 - ~0.1
FAPI-46 Xenograft
Kidney ~1-2 - ~0.2-0.5
[99mMTc]Tc-6-
U87MG
1 (FAPI-46 Tumor 16.15 £ 0.83
Xenograft

derivative)

|| Blood | 2.72+0.41 | - | - ||

While FAPi-46 showed excellent properties for diagnostic imaging, its relatively short tumor
retention time (decreasing to about 20% of peak uptake by 24 hours) was identified as a
potential limitation for radioligand therapy. This observation spurred the development of
derivatives with prolonged retention, such as dimers, tetramers, and albumin-binding
conjugates, which demonstrated improved tumor retention in preclinical models.
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Clinical Development and Application

The promising preclinical data for FAPi-46 led to its rapid translation into clinical studies for
both cancer diagnosis and therapy.

Diagnostic Imaging with 68Ga-FAPI-46 PETICT

FAPi-46 labeled with the positron emitter Gallium-68 (68Ga-FAPI-46) has been extensively
evaluated as a PET imaging agent. Clinical trials have demonstrated its ability to visualize a
wide variety of solid tumors with high contrast and often superior performance compared to the
standard radiotracer, 18F-FDG.

Table 3: Selected Clinical 68Ga-FAPI-46 PET/CT Tumor Uptake (SUVmax)

Median/Mean . . -
Tumor Type Patient Cohort Size Key Finding
SUVmax
Uptake was
remarkably stable
Various Cancers 8.15 (at 1h) 43 between 10 min
and 3h post-

injection.

FAP-PET localized
Sarcoma 10.9 18 tumor as well as FDG-
PET.

High tumor uptake
NSCLC 13.7 10
observed.

Higher uptake than
Pancreatic (PDAC) 7.3 8 FDG-PET (SUVmax
4.1).

| Ovarian, Colorectal, etc. | 12.76 + 0.90 (at 1h) | N/A | Rapid and robust tumor accumulation. |

Active clinical trials are ongoing in the US and other regions to further evaluate 68Ga-FAPI-46
for imaging cancers like pancreatic ductal adenocarcinoma and for assessing fibroblast
activation in non-malignant conditions such as interstitial lung disease.
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4 FAPi-46 Theranostic Mechanism
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Caption: FAPi-46 Mechanism of Action (Theranostics).

Radioligand Therapy (RLT)

The theranostic potential of FAPi-46 is realized by labeling it with beta- (e.g., 90Y, 177Lu) or
alpha-emitting (e.g., 225Ac) radionuclides. The principle is to selectively deliver a cytotoxic
radiation dose to the tumor microenvironment.

Initial clinical experiences with 90Y-FAPI-46 and 177Lu-FAPI-46 have been reported in patients
with advanced-stage solid tumors, such as sarcoma and pancreatic cancer. These studies
demonstrated that FAP-targeted RLT is generally well-tolerated with a low rate of severe

adverse events.
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Table 4: Dosimetry Data from a 90Y-FAPI-46 Clinical Study

Organ Mean Absorbed Dose (Gy/GBq)
Kidney 0.52

Bone Marrow 0.04

Lung <0.26

Liver <0.26

| Tumor Lesions | up to 2.28 (median 1.28) |

While signs of tumor response have been observed, the therapeutic efficacy of the FAPi-46
monomer may be hampered by its suboptimal tumor retention time. This has led to the clinical
investigation of next-generation FAPi molecules, including dimers and albumin-binders,
designed for enhanced therapeutic effect.

Experimental Protocols

This section details the methodologies for key experiments in the development of FAPi-46.

Radiolabeling of FAPi-46 with Gallium-68

o Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCI to obtain 68GacCl3.

o Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or
HEPES buffer.

 Incubation: A solution of the FAPI-46 precursor (typically 5-20 ug) is added to the buffered
68Ga.

o Heating: The mixture is heated at 80-95°C for 5-10 minutes. Some protocols using specific
chelators like AAZTA allow for labeling at room temperature.

e Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure
it is >95%.
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In Vitro Competition Binding Assay

Cell Culture: A FAP-expressing cell line (e.g., U87MG, HT-1080-FAP) is cultured to near
confluence in multi-well plates.

Incubation: Cells are incubated with a constant concentration of a radiolabeled FAPI ligand
(e.g., [111In]In-FAPI-46).

Competition: Increasing concentrations of the non-radiolabeled competitor compound (e.g.,
FAPI-46) are added to the wells.

Washing & Lysis: After incubation (typically 1 hour), unbound ligand is removed by washing.
Cells are then lysed.

Measurement: The radioactivity in the cell lysate is measured using a gamma counter.

Analysis: The data are plotted as percentage of specific binding versus log concentration of
the competitor. The IC50 value is calculated using non-linear regression.

In Vivo Biodistribution in Tumor-Bearing Mice

Animal Model: Immunodeficient mice are subcutaneously inoculated with FAP-positive tumor
cells (e.g., US7MG, PANC-1).

Injection: Once tumors reach a suitable size, a known activity of the radiolabeled FAPi-46
compound (e.g., 7.4 MBQq) is injected intravenously.

Euthanasia & Dissection: At predefined time points (e.g., 1, 4, 24 hours post-injection),
cohorts of mice (n=3-5 per group) are euthanized.

Organ Harvesting: Tumors, blood, and major organs are collected, weighed, and placed in
counting tubes.

Gamma Counting: The radioactivity in each sample is measured using a gamma counter,
alongside standards of the injected dose.

Calculation: The uptake in each tissue is calculated and expressed as the percentage of the
injected dose per gram of tissue (%ID/q).
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Preclinical Evaluation Workflow
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Caption: Experimental Workflow for Preclinical Evaluation.

Conclusio

n

FAPI-46 stands as a prime example of successful radiopharmaceutical development,

progressing rapidly from chemical optimization to widespread clinical investigation. Its excellent

performance as a PET imaging agent with 68Ga has established a new standard for imaging
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the tumor microenvironment. While its application in radioligand therapy is promising, the
challenge of its relatively short tumor retention has driven the field toward developing next-
generation FAP inhibitors with improved pharmacokinetics. The ongoing research into FAPi-46
derivatives, including multimers and albumin-binding conjugates, holds the potential to unlock
the full therapeutic power of targeting FAP, paving the way for more personalized and effective
cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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